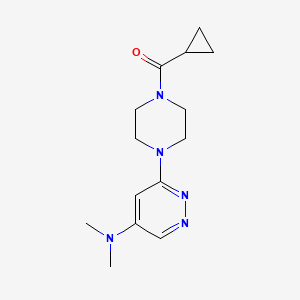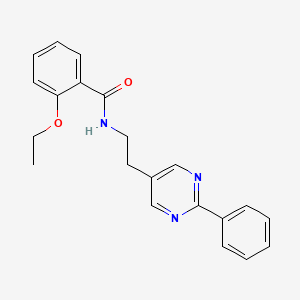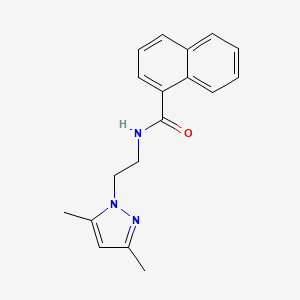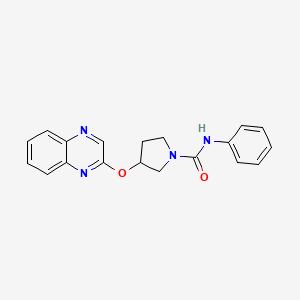![molecular formula C14H17N3O2 B2665512 2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226329-54-9](/img/structure/B2665512.png)
2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30 . It is a pyrazolopyrimidine derivative .
Synthesis Analysis
The synthesis of pyrazolopyrimidines, including “2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid”, can be achieved through various methods . One such method involves a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile .Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” consists of a pyrazolopyrimidine core, with a tert-butyl group at the 2-position and a cyclopropyl group at the 7-position .Aplicaciones Científicas De Investigación
Chemical Synthesis and Regio-Orientation
The chemical synthesis and regio-orientation of pyrazolo[1,5-a]pyrimidines, including derivatives like 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have been a subject of research due to their significance in medicinal chemistry. These compounds, through their synthesis processes, highlight the challenges and controversies associated with regio-orientation of substituents on the pyrimidine ring. This research contributes to understanding the nucleophilicity of aminopyrazoles and their reactions with bielectrophilic reagents, which is crucial for designing compounds with targeted biological activities (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, closely related to pyrazolo[1,5-a]pyrimidine structures, outlines the broader synthetic applications of such compounds in the medicinal and pharmaceutical industries. The use of diversified hybrid catalysts emphasizes the importance of these chemical structures in developing bioavailable and therapeutically significant compounds, showcasing the adaptability and applicability of pyrazolo[1,5-a]pyrimidine derivatives in drug synthesis (Parmar, Vala, & Patel, 2023).
Asymmetric Synthesis via Sulfinimines
In the realm of stereoselective synthesis, the application of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, has been explored. This methodology provides access to a diverse array of structurally complex piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant for natural products and therapeutically relevant compounds. Such research underlines the potential of 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives in the development of new drugs and therapeutic agents (Philip et al., 2020).
Bioactivity and Drug Synthesis
The exploration of functional chemical groups, including pyrazolo[1,5-a]pyrimidines, for the synthesis of novel Central Nervous System (CNS) acting drugs highlights the potential bioactivity of these compounds. Identifying such functional groups aids in the development of compounds with desired CNS activity, including antidepressant, anticonvulsant, and neuroprotective properties. This research area suggests that derivatives of 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid could be valuable in creating new CNS-active therapeutic agents (Saganuwan, 2017).
Propiedades
IUPAC Name |
2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(13(18)19)6-10(8-4-5-8)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKUHEADDYDJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)

methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)




